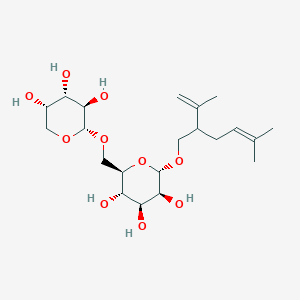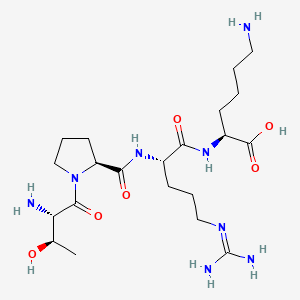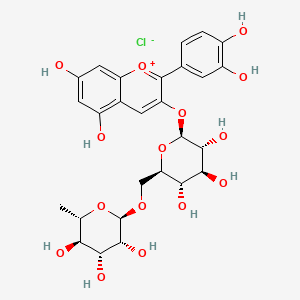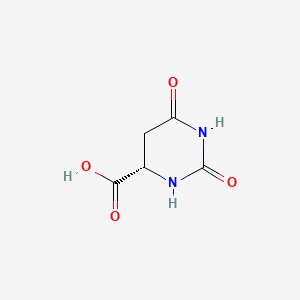
L-Dihydroorotic acid
概要
説明
作用機序
Target of Action
L-Dihydroorotic acid (DHO) primarily targets the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a crucial enzyme in the de novo synthesis of pyrimidine , a key component of nucleic acids .
Mode of Action
This compound serves as a substrate for DHODH . When DHODH is inhibited by its inhibitors, it results in a significant accumulation of the upstream metabolite DHO and a reduction in uridine levels . This interaction between this compound and DHODH plays a critical role in the regulation of pyrimidine synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo synthesis of pyrimidine . This pathway is essential for the production of nucleic acids, which are vital for cell proliferation. Inhibition of DHODH disrupts this pathway, leading to an accumulation of DHO and a decrease in uridine levels .
Pharmacokinetics
It’s known that this compound can reversibly hydrolyze to yield the acyclic l-ureidosuccinic acid .
Result of Action
The action of this compound, through its interaction with DHODH, leads to changes in the levels of DHO and uridine . These changes can serve as biomarkers for pyrimidine synthesis, which is crucial for cell proliferation and function .
生化学分析
Biochemical Properties
L-Dihydroorotic acid interacts with the enzyme DHODH, playing a crucial role in the de novo synthesis of pyrimidines . The inhibition of DHODH by its inhibitors causes a large accumulation of this compound and a reduction in the uridine levels . Therefore, this compound and uridine can be used as biomarkers for pyrimidine synthesis .
Cellular Effects
This compound influences cell function by participating in the synthesis of pyrimidines, which are essential for DNA and RNA production . This process is particularly active in highly proliferative cells like tumor cells . The imbalance of pyrimidine metabolism, which involves this compound, is linked with tumor transformation and progression .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to orotate, catalyzed by DHODH . This reaction is part of the universally conserved enzymatic reactions in the pyrimidine de novo synthetic pathway . The inhibition of DHODH leads to an accumulation of this compound and a decrease in uridine levels .
Temporal Effects in Laboratory Settings
This compound has been found to be stable in human plasma for at least 24 hours at room temperature, and for over a year when stored at -20 °C or -70 °C . It also remains stable after five freeze/thaw cycles .
Dosage Effects in Animal Models
The effects of this compound on animal models have not been extensively studied. Animal models are commonly used in the study of diabetes and its complications, and could potentially be used to study the effects of this compound .
Metabolic Pathways
This compound is involved in the de novo synthesis of pyrimidines . It is converted to orotate by the enzyme DHODH, which is a crucial step in this pathway .
Transport and Distribution
As a substrate for the mitochondrial enzyme DHODH, it is likely that it is transported into mitochondria for the synthesis of pyrimidines .
Subcellular Localization
This compound is likely to be localized in the mitochondria, as it is a substrate for the mitochondrial enzyme DHODH . The activity of this compound in the synthesis of pyrimidines occurs within this subcellular compartment .
準備方法
Synthetic Routes and Reaction Conditions
L-Dihydroorotic acid can be synthesized from orotic acid through a reduction process. The reaction typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, this compound is produced through a biotechnological process involving the fermentation of microorganisms. These microorganisms are genetically engineered to overproduce the enzyme dihydroorotate dehydrogenase, which catalyzes the conversion of orotic acid to this compound. The product is then purified through a series of filtration and crystallization steps .
化学反応の分析
Types of Reactions
L-Dihydroorotic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to orotic acid using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: It can be reduced to dihydroorotate using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in an aqueous solution.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: Orotic acid.
Reduction: Dihydroorotate.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
L-Dihydroorotic acid has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of dihydroorotate dehydrogenase.
Biology: It serves as a biomarker for pyrimidine synthesis and is used in studies related to metabolic pathways.
Medicine: It is used in the development of drugs targeting pyrimidine biosynthesis, which is crucial for the treatment of certain cancers and autoimmune diseases.
類似化合物との比較
L-Dihydroorotic acid is unique compared to other similar compounds due to its specific role in the pyrimidine biosynthetic pathway. Similar compounds include:
Orotic acid: The oxidized form of this compound.
Dihydroorotate: The reduced form of this compound.
Uridine: A pyrimidine nucleoside that is downstream in the pyrimidine biosynthetic pathway.
This compound stands out due to its specific interaction with dihydroorotate dehydrogenase and its role as a key intermediate in pyrimidine biosynthesis.
特性
IUPAC Name |
(4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVEPVSAGBUSI-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331399 | |
| Record name | L-Dihydroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Dihydroorotic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5988-19-2, 155-54-4 | |
| Record name | L-Dihydroorotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5988-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroorotic acid, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroorotic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Dihydroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Dihydroorotic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROOROTIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LPL64ZNA5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Dihydroorotic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of L-Dihydroorotic acid in pyrimidine biosynthesis, and how does its inhibition affect cells?
A: this compound (L-DHO) is a key intermediate in the de novo pyrimidine biosynthesis pathway. It is produced from carbamoyl aspartate by the enzyme dihydroorotase and is subsequently converted to orotic acid by dihydroorotate dehydrogenase (DHODH) [, ]. Inhibiting DHODH leads to the accumulation of L-DHO and depletion of downstream pyrimidine nucleotides like uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for DNA and RNA synthesis [, ]. This depletion ultimately inhibits cell proliferation and induces apoptosis, particularly in rapidly dividing cells like cancer cells [, ].
Q2: What are the structural characteristics of this compound?
A2: * Molecular Formula: C5H6N2O4* Molecular Weight: 158.11 g/mol
Q3: How does the structure of this compound relate to its activity as a substrate for dihydroorotate dehydrogenase (DHODH)?
A: While specific structure-activity relationship (SAR) data for L-DHO itself is not provided in the abstracts, it is known that DHODH exhibits stereospecificity for the L-enantiomer of dihydroorotic acid []. This suggests that the spatial arrangement of the carboxyl and imino groups on the pyrimidine ring is crucial for proper enzyme binding and catalysis.
Q4: Are there known inhibitors of dihydroorotate dehydrogenase (DHODH), and how does their potency compare to this compound?
A: Yes, several DHODH inhibitors have been identified, including brequinar and a novel compound, NSC 665564 []. Both compounds demonstrate potent inhibition of DHODH with IC50 values comparable to or even lower than the Ki of L-DHO []. These inhibitors, by blocking DHODH activity, ultimately cause the accumulation of L-DHO within cells.
Q5: Beyond its role in pyrimidine biosynthesis, has this compound been implicated in other biological processes or diseases?
A: Interestingly, a recent study identified this compound as a potential biomarker for adrenal pheochromocytoma []. While the exact mechanism linking L-DHO to this condition is still under investigation, the study suggests alterations in the pyrimidine metabolism pathway might be involved.
Q6: What analytical techniques have been employed to study this compound and related metabolic pathways?
A: Various methods have been employed to investigate L-DHO and pyrimidine metabolism. These include:* Microbiological assays: Used to determine uracil, orotic acid, and L-DHO concentrations in mixtures [].* Radiolabeling studies using ¹⁴C: Used to track the metabolic fate of L-DHO and the impact of DHODH inhibitors [].* Chromatographic techniques (e.g., UPLC): Coupled with mass spectrometry (e.g., Q-TOF MS) to identify and quantify L-DHO and other metabolites in biological samples [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


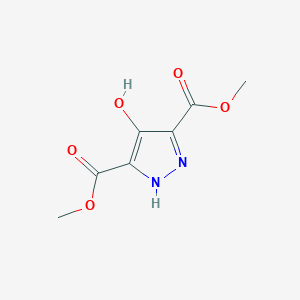
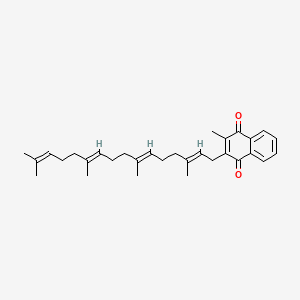
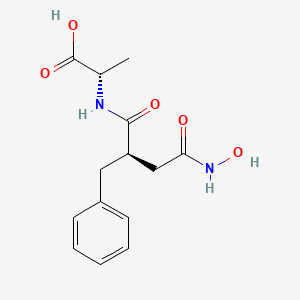
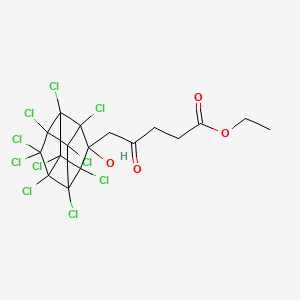
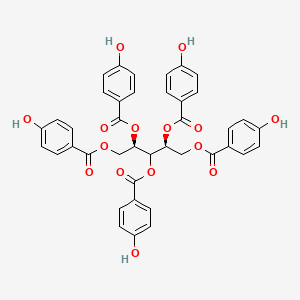
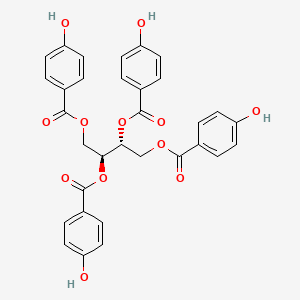
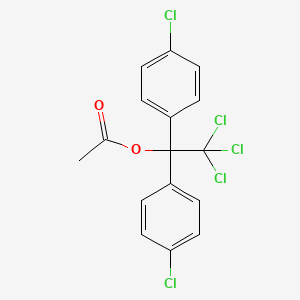
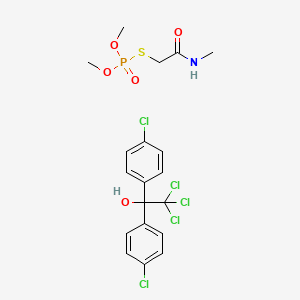
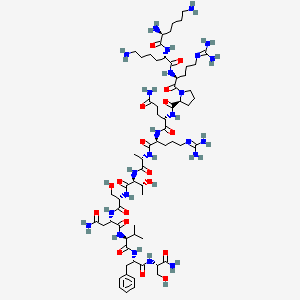
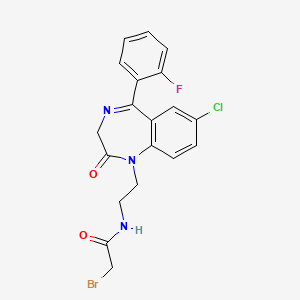
![(2S,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1673392.png)
